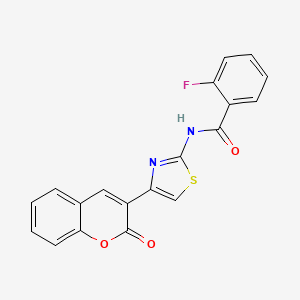

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIFFJSWAQDAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Overview

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry and materials science. This compound integrates a thiazole ring, a coumarin moiety, and a benzamide group, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical signaling pathways such as the EGFR/PI3K/Akt/mTOR pathway, which is pivotal in various cancers. For instance, studies have shown that related thiazole derivatives can suppress the proliferation and migration of non-small cell lung cancer cells, induce apoptosis, and prevent tumor growth in vivo .

Case Study:

A study on thiazole derivatives demonstrated that specific modifications could enhance their selectivity against cancer cell lines. For example, a derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer potential .

Antimicrobial Properties

The antimicrobial activity of thiazole-containing compounds has been extensively documented. The presence of the thiazole moiety often enhances antibacterial and antifungal efficacy. For instance, derivatives of thiazoles have shown activity against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a recent investigation, a novel thiazole derivative demonstrated significant antibacterial activity with an MIC of 0.09 µg/mL against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may modulate inflammatory pathways and cytokine production.

Case Study:

Research on related thiazole derivatives indicated their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and coumarin moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

- The chloro analog’s industrial use as a pharmaceutical intermediate suggests scalability in synthesis .

- No biological data are reported, highlighting a gap in activity studies for this analog .

Modifications on the Thiazole-Coumarin Core

Comparisons with thiazole-coumarin hybrids reveal the importance of the coumarin ring’s substitution:

- Compound 13 (): Features a 2,4-dichlorophenylacetamide group instead of benzamide. The dichlorophenyl group may enhance lipophilicity, aiding membrane permeability .

- N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3,4-dihydroxybenzamide (): Incorporates dihydroxy groups on the benzamide, increasing hydrophilicity. This structural change could improve water solubility but may reduce blood-brain barrier penetration .

Pharmacological Profile vs. Non-Coumarin Thiazoles

- Triazole-Thiazole Hybrids (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) lack the coumarin moiety but show docking affinity for enzymes, suggesting the coumarin-thiazole combination in the target compound may offer unique binding modes .

- Morpholinomethyl-Substituted Thiazoles (): Derivatives with morpholine or piperazine groups (e.g., 4d, 4e) exhibit modified pharmacokinetic profiles due to increased basicity, contrasting with the neutral benzamide in the target compound .

Research Findings and Implications

- Synthetic Yields : The target compound’s synthesis yield is unreported, but analogs like compound 13 (64% yield) and 9c (34% yield) suggest moderate efficiency for this class .

- Spectroscopic Validation : All compounds, including the target, are characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity .

- Biological Data Gaps : While compound 13 shows α-glucosidase inhibition, the target compound’s specific activity remains unstudied, underscoring the need for enzymatic assays .

Biological Activity

2-Fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazole ring, a coumarin moiety, and a benzamide group, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 358.36 g/mol. It has been characterized by various methods including NMR and mass spectrometry, confirming the integrity of its structure.

| Property | Value |

|---|---|

| Molecular Formula | C19H11FN2O3S |

| Molecular Weight | 358.36 g/mol |

| Density | 1.5±0.1 g/cm³ |

| LogP | 3.17 |

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, yielding the target compound with good purity and yield .

Anticancer Activity

Research indicates that compounds containing both thiazole and coumarin structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In studies, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cells .

Acetylcholinesterase Inhibition

Compounds with a coumarin core have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The presence of the thiazole moiety enhances this inhibitory activity. In vitro assays revealed that derivatives similar to this compound showed promising AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have reported that thiazole derivatives can exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

-

Anticancer Efficacy : A study evaluated several thiazole-coumarin hybrids for their anticancer properties, revealing that modifications in substituents significantly affected their potency against cancer cell lines such as MCF7 and A549 .

- IC50 Values : Compounds exhibited IC50 values ranging from 1 µM to 10 µM depending on structural variations.

- Neuroprotective Effects : Another research focused on the neuroprotective effects of coumarin-thiazole hybrids against oxidative stress in neuronal cells, showing that these compounds could mitigate cell death induced by oxidative agents .

- Antimicrobial Activity : A group of thiazole derivatives was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Q. Methodology :

- Step 1 : Start with 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole. React with 2-fluorobenzoyl chloride in pyridine under anhydrous conditions at room temperature for 12–16 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Purify via column chromatography (hexane:EtOAc gradient) .

- Critical Parameters :

- Yield Optimization :

Advanced Structural Elucidation: What techniques resolve ambiguities in the stereochemistry of the thiazole-coumarin junction?

Q. Methodology :

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

- Contradictions :

- Complementary Techniques :

Basic Biological Screening: How to assess α-glucosidase inhibitory activity of this compound?

Q. Methodology :

- Protocol :

- Use acarbose as a positive control. Prepare test compound in DMSO (final conc. 0.1–100 µM).

- Incubate with α-glucosidase (Saccharomyces cerevisiae) and p-nitrophenyl-α-D-glucopyranoside (PNPG) at 37°C for 30 min .

- Measure absorbance at 405 nm. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Key Findings :

Advanced SAR Analysis: How does fluorination at the benzamide moiety influence bioactivity?

Q. Data-Driven Insights :

- Antimicrobial Activity :

- Enzyme Inhibition :

- Contradictions :

Basic Data Contradictions: How to reconcile discrepancies in reported antibacterial efficacy across studies?

Q. Troubleshooting Framework :

- Variable Factors :

- Validation Steps :

Advanced Computational Modeling: Which docking parameters best predict binding to PFOR enzyme?

Q. Methodology :

- Software : AutoDock Vina with PFOR crystal structure (PDB: 1KME).

- Parameters :

- Key Interactions :

- Validation :

Basic Crystallography Challenges: How to address poor diffraction quality in thiazole-containing crystals?

Q. Solutions :

- Crystallization Conditions :

- Data Collection :

- Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.